3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Vue d'ensemble

Description

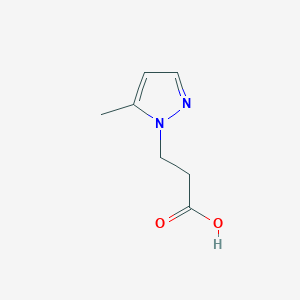

Chemical Structure: 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 180741-46-2) is a heterocyclic carboxylic acid with a pyrazole ring substituted at the 5-position with a methyl group and linked via a propanoic acid chain. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol and a purity of 95% in commercially available forms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.

Introduction of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole nitrogen with a suitable halide, such as 3-bromopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: this compound can be oxidized to 3-(5-carboxy-1H-pyrazol-1-yl)propanoic acid.

Reduction: Reduction yields 3-(5-methyl-1H-pyrazol-1-yl)propanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Biomarker Development: Used in the development of labeled compounds for tracing metabolic pathways.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Diagnostic Tools: Utilized in the synthesis of diagnostic agents for imaging and disease detection.

Industry:

Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Agriculture: Explored as a component in agrochemicals for pest control.

Mécanisme D'action

The mechanism by which 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects depends on its application:

Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Ligand Activity: As a ligand, it can coordinate with metal ions, forming complexes that catalyze specific reactions.

Molecular Targets and Pathways:

Enzymes: Targets include various hydrolases and oxidoreductases.

Receptors: May interact with G-protein coupled receptors or ion channels in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

The Combi-Blocks catalog () lists several pyrazole-substituted propanoic acids, differing in methyl group positioning and propanoic acid chain substitution. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | 180741-46-2 | C₇H₁₀N₂O₂ | 154.17 | 5-methyl pyrazole, propanoic acid chain |

| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 512809-65-3 | C₇H₁₀N₂O₂ | 154.17 | 4-methyl pyrazole isomer |

| 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | 957415-96-2 | C₇H₁₀N₂O₂ | 154.17 | Methyl on C5 pyrazole, branched chain |

| 2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | 1005563-59-6 | C₇H₁₀N₂O₂ | 154.17 | 3-methyl pyrazole, α-carbon substitution |

Key Observations :

- Isomerism: Positional isomerism (e.g., 3- vs.

Halogenated and Functionalized Derivatives

highlights brominated and fluorinated analogs, such as 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid (CAS: 1005631-80-0). This derivative has a molecular weight of 283.08 g/mol due to bromine and fluorine atoms, which increase lipophilicity and alter electronic properties compared to the parent compound.

Amino- and Sulfur-Containing Analogs

- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1019620-13-3): The amino group enhances solubility in polar solvents, while the hydrochloride salt form (molecular weight: 230.19 g/mol) is more stable for pharmaceutical storage.

- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid: Replacing pyrazole with imidazole introduces a sulfur atom, reducing hydrogen bonding capacity but increasing thiol-mediated reactivity. Synthesis challenges (e.g., avoiding N-substitution) were resolved via optimized routes using 3-bromopropanoic acid and methimazole.

Heterocyclic Replacements

3-(5-Hydroxy-1,2,4-triazin-6-yl)propanoic acid (CAS: 1023817-46-0) substitutes pyrazole with a triazine ring.

Activité Biologique

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its therapeutic potential.

This compound has the molecular formula and a molecular weight of approximately 154.17 g/mol. It is characterized by the presence of a pyrazole ring, which is known to impart various biological activities to compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with propanoic acid derivatives under controlled conditions. Various methods have been explored, including:

- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the pyrazole ring.

- Solvent Selection : Common solvents include ethanol and methanol, which aid in achieving higher yields and purities.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.025 mg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, a compound structurally related to this compound demonstrated significant anticancer activity by inhibiting protein-protein interactions crucial for tumor growth . The compound was shown to induce apoptosis in cancer cells, particularly in HER2-positive gastric cancer models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including those related to this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure can enhance bioactivity .

- Cancer Therapeutics : Another investigation focused on a pyrazoline derivative with structural similarities to this compound, revealing its ability to disrupt critical signaling pathways in cancer cells. This study emphasized the compound's potential as a therapeutic agent in resistant cancer types .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 Drug Development

This compound serves as a crucial building block in the synthesis of new drug candidates targeting neurological and inflammatory pathways. Its unique structure allows it to interact with various biological targets, potentially modulating pain and inflammation responses .

2.2 Biological Activity

Research indicates that this compound exhibits significant biological activity. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for further pharmacological studies.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of derivatives of this compound in animal models of inflammation. Results showed a marked reduction in inflammatory markers, suggesting potential therapeutic use in treating inflammatory diseases .

Interaction with Biological Targets

The compound's interaction with various receptors and enzymes is critical for understanding its mechanism of action:

| Target | Interaction Type | Effect |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition | Reduced prostaglandin synthesis |

| Nuclear factor kappa B (NF-kB) | Modulation | Decreased inflammatory cytokine release |

| Neuronal receptors | Competitive inhibition | Altered neurotransmitter signaling |

Materials Science Applications

4.1 Synthesis of Novel Materials

This compound is utilized in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for advanced material applications.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties and thermal stability, making them suitable for applications in electronics and aerospace .

Q & A

Q. Basic: What are the common synthetic routes for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via condensation or aza-Michael reactions . For example, methyl esters of pyrazole-containing α-amino acids can be prepared by reacting pyrazole derivatives with bromopropanoic acid under basic conditions, followed by hydrolysis to yield the carboxylic acid . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing substituents on the pyrazole ring favor nucleophilic attack at the less hindered nitrogen. Evidence from modified protocols highlights that using methimazole and 3-bromopropanoic acid under controlled pH and temperature minimizes side reactions (e.g., N-3 substitution) .

Q. Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

- FT-IR and NMR : Key functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm in NMR) confirm connectivity .

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C–N bonds in pyrazole: ~1.33–1.37 Å). SHELX software (e.g., SHELXL) refines structures, even for high-resolution or twinned crystals .

- DFT calculations : Validate experimental geometries by comparing computed vs. observed bond parameters (e.g., deviations <0.02 Å in C–C bonds) .

Q. Advanced: How can hydrogen bonding patterns in crystalline forms be systematically analyzed?

Use graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., rings). For 5-methyl-1-phenylpyrazole derivatives, intermolecular O–H···N and N–H···O interactions form infinite chains, stabilizing the lattice. Crystallographic data (e.g., CIF files) processed via SHELXPRO or Mercury software enable visualization of supramolecular architectures .

Q. Advanced: What computational strategies are effective for studying electronic properties and reactivity?

- DFT at B3LYP/6-311++G(d,p) : Predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using pyrazole as a pharmacophore. Docking scores correlate with experimental IC₅₀ values for derivatives .

Q. Advanced: How to resolve contradictions in synthetic yields due to competing reaction pathways?

A study using methimazole and 3-bromopropanoic acid revealed that N-3 substitution (undesired) predominates under high-temperature conditions, reducing yields. Optimizing solvent polarity (e.g., DMF → THF) and adding phase-transfer catalysts (e.g., TBAB) shifted selectivity toward S-2 substitution, improving yields from <20% to >65% .

Q. Advanced: What are the challenges in refining crystal structures of pyrazole derivatives with SHELX?

- Twinning : Common in monoclinic systems; SHELXL’s TWIN/BASF commands correct for overlapping reflections.

- Disorder : Methyl/phenyl groups may require PART instructions to model split positions.

- Validation : Check R-factors (target <5%) and ADDSYM alerts in PLATON to ensure space group correctness .

Q. Basic: How to analyze stability and tautomerism in solution?

- pH-dependent NMR : Monitor pyrazole N–H proton shifts (e.g., δ 12.5 ppm in DMSO-d₆) to assess tautomeric equilibrium (1H vs. 2H forms).

- UV-Vis spectroscopy : Detect π→π* transitions (~260 nm) shifts in polar solvents, indicating solvatochromic effects .

Q. Advanced: How to design derivatives for enhanced bioactivity while maintaining solubility?

- Structure-activity relationship (SAR) : Introduce polar groups (e.g., –SO₃H) at the propanoic acid chain or pyrazole C-4 position.

- LogP optimization : Balance hydrophobicity (e.g., methyl groups) with ionizable carboxylates. Derivatives like (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid show improved solubility (LogP ~1.8) and cytotoxicity (IC₅₀ <10 μM) .

Propriétés

IUPAC Name |

3-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWPEIKOPXXROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355675 | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180741-46-2 | |

| Record name | 5-Methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.